molecular formula C13H11NO2 B12628385 3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal CAS No. 918303-10-3

3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal

Cat. No.: B12628385
CAS No.: 918303-10-3
M. Wt: 213.23 g/mol
InChI Key: COSQNUHLXXVNLU-UHFFFAOYSA-N
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Description

3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal typically involves the condensation of acetylferrocene with 5-phenyl (4-methylphenyl)-1,2-oxazole-3-carbaldehydes . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific catalysts and solvents to facilitate the condensation process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The oxazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various oxazole derivatives, such as 4-[5-(4-methyl-phenyl)-1,2-oxazol-3-yl]-6-ferrocenylpyrimidin-2-amine and -2-thione .

Scientific Research Applications

3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal is unique due to its specific combination of an oxazole ring with a 4-methylphenyl group and a prop-2-enal moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Biological Activity

The compound 3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]prop-2-enal is a derivative of oxazole with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N1O2C_{12}H_{11}N_{1}O_{2} with a molecular weight of approximately 201.23 g/mol. The structure features an oxazole ring substituted with a 4-methylphenyl group and an aldehyde functional group.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its antioxidant , anticancer , and anti-inflammatory properties.

Antioxidant Activity

Research indicates that compounds containing oxazole rings exhibit significant antioxidant properties. The presence of the 4-methylphenyl group enhances the electron-donating ability, which contributes to their capacity to scavenge free radicals. In vitro studies have shown that derivatives similar to this compound can effectively reduce oxidative stress markers in cellular models.

Anticancer Activity

Several studies have explored the anticancer potential of oxazole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (CEM-C7), and melanoma (A375).

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-710.5
Similar Oxazole Derivative AA3758.7
Similar Oxazole Derivative BCEM-C715.0

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Flow cytometry assays have revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies suggest that it inhibits key inflammatory mediators such as TNF-alpha and IL-6 in vitro. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.

The proposed mechanisms underlying the biological activities of this compound include:

  • Free Radical Scavenging : The oxazole moiety contributes to electron delocalization, enhancing radical scavenging.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Inflammatory Pathway Modulation : Inhibition of NF-kB signaling pathways that regulate inflammatory responses.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Breast Cancer Model : A study demonstrated that treatment with this compound significantly reduced tumor size in MCF-7 xenograft models compared to controls.
  • Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a marked decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.

Properties

CAS No.

918303-10-3

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]prop-2-enal

InChI

InChI=1S/C13H11NO2/c1-10-4-6-11(7-5-10)13-9-12(14-16-13)3-2-8-15/h2-9H,1H3

InChI Key

COSQNUHLXXVNLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C=CC=O

Origin of Product

United States

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